

# SAR103168: A Multi-Kinase Inhibitor Targeting Key Oncogenic Pathways

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**SAR103168** is a potent, multi-targeted tyrosine kinase inhibitor belonging to the pyrido[2,3-d]pyrimidine class of compounds. It has demonstrated significant preclinical activity against a range of hematological malignancies, particularly acute myeloid leukemia (AML) and chronic myeloid leukemia (CML). **SAR103168** exerts its anti-neoplastic effects by targeting several key kinases involved in cancer cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth overview of the target kinases of **SAR103168**, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

## **Target Kinase Profile**

**SAR103168** exhibits a broad inhibitory profile against multiple families of tyrosine kinases. Its primary targets include the Src family kinases, Abl kinase, and several receptor tyrosine kinases implicated in angiogenesis and tumor progression.

## Table 1: SAR103168 Kinase Inhibition Profile



| Kinase Family   | Target Kinase | IC50 (nM)     | Assay Conditions |
|-----------------|---------------|---------------|------------------|
| Src Family      | Src           | 0.65 ± 0.02   | 100 μΜ ΑΤΡ       |
| Lyn             | Not specified | Not specified |                  |
| Abl Family      | Abl           | Not specified | Not specified    |
| Angiogenic RTKs | VEGFR1        | Not specified | Not specified    |
| VEGFR2          | Not specified | Not specified |                  |
| Tie2            | Not specified | Not specified | _                |
| PDGFR           | Not specified | Not specified | _                |
| FGFR1           | Not specified | Not specified | _                |
| FGFR3           | Not specified | Not specified | -                |
| Other RTKs      | EGFR          | Not specified | Not specified    |

Note: Quantitative IC50 values for kinases other than Src are not consistently available in the public domain. The primary potency of **SAR103168** has been most robustly characterized against Src kinase.

### **Mechanism of Action and Signaling Pathways**

**SAR103168** functions by inhibiting the auto-phosphorylation and activation of its target kinases. This blockade of kinase activity leads to the downstream suppression of critical signaling cascades that drive malignant cell behavior.

## Inhibition of Src Family Kinases and Downstream Signaling

As a highly potent inhibitor of Src, **SAR103168** effectively abrogates the phosphorylation of Src and its family member Lyn. This leads to the dose-dependent inhibition of downstream signaling pathways crucial for cell adhesion, migration, and proliferation, including the phosphorylation of:

Focal Adhesion Kinase (FAK)



- Proline-rich tyrosine kinase 2 (PYK2)
- p130Cas
- c-Jun N-terminal kinase (JNK)
- Mitogen-activated protein kinase (MAPK)[1]

Caption: SAR103168 Inhibition of Src and STAT5 Signaling Pathways.

### **Inhibition of STAT5 Phosphorylation**

**SAR103168** has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) in both AML cell lines (e.g., KG1) and fresh cells from AML patients. [1] The STAT5 signaling pathway is a critical driver of survival and proliferation in many hematological malignancies.

## **Experimental Protocols**

The following sections detail the general methodologies employed in the preclinical characterization of **SAR103168**.

### In Vitro Kinase Assay (General Protocol)

These assays are designed to measure the direct inhibitory activity of **SAR103168** against a purified kinase.

- Reagents and Materials:
  - Purified recombinant kinase (e.g., Src, Abl)
  - Kinase-specific substrate (e.g., a peptide or protein)
  - ATP (radiolabeled [y-32P]ATP or unlabeled for other detection methods)
  - Assay buffer (typically containing MgCl<sub>2</sub>, DTT, and a buffering agent like HEPES)
  - SAR103168 stock solution (in DMSO)



- 96-well or 384-well assay plates
- Detection reagents (e.g., phosphospecific antibodies, scintillation fluid)
- Procedure:
  - 1. A solution of the purified kinase and its substrate is prepared in the assay buffer.
  - 2. Serial dilutions of **SAR103168** are added to the assay plate wells.
  - 3. The kinase/substrate solution is added to the wells containing the inhibitor.
  - 4. The kinase reaction is initiated by the addition of ATP.
  - 5. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
  - 6. The reaction is terminated by the addition of a stop solution (e.g., EDTA).
  - 7. The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., scintillation counting, fluorescence polarization, ELISA).
  - 8. IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

# Cell-Based Proliferation and Apoptosis Assays (General Protocol)

These assays assess the effect of **SAR103168** on the growth and survival of cancer cell lines.

- · Reagents and Materials:
  - o Cancer cell lines (e.g., KG1, K562 for myeloid leukemias)
  - Cell culture medium and supplements (e.g., FBS, antibiotics)
  - SAR103168 stock solution (in DMSO)



- 96-well cell culture plates
- Reagents for measuring cell viability/proliferation (e.g., MTT, WST-1, CellTiter-Glo)
- Reagents for detecting apoptosis (e.g., Annexin V/Propidium Iodide staining kit)
- Flow cytometer or plate reader
- Procedure for Proliferation Assay:
  - Cells are seeded into 96-well plates at a predetermined density and allowed to adhere (for adherent cells) or stabilize.
  - 2. Cells are treated with a range of concentrations of **SAR103168** or vehicle control (DMSO).
  - 3. Plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
  - 4. A viability/proliferation reagent is added to each well according to the manufacturer's instructions.
  - 5. After a further incubation period, the signal (e.g., absorbance, fluorescence, luminescence) is measured using a plate reader.
  - 6. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
- Procedure for Apoptosis Assay:
  - 1. Cells are treated with **SAR103168** as described for the proliferation assay.
  - 2. Following treatment, cells are harvested and washed.
  - 3. Cells are stained with Annexin V and a viability dye like Propidium Iodide (PI) according to the kit protocol.
  - 4. The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.



## **Preclinical Efficacy**

**SAR103168** has demonstrated potent anti-proliferative and pro-apoptotic activity in various AML and CML cell lines at nanomolar concentrations. In preclinical animal models, both intravenous and oral administration of **SAR103168** resulted in impaired tumor growth and regression in xenograft models of human AML.[1] The anti-tumor activity in these models correlated with the inhibition of Src downstream signaling pathways within the tumors.[1] Furthermore, **SAR103168** showed synergistic activity when combined with the standard chemotherapy agent cytarabine in AML and CML tumor models.[1]

## **Clinical Development**

A Phase I clinical trial (NCT00914914) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of **SAR103168** in patients with refractory or relapsed AML and highrisk myelodysplastic syndrome (MDS). However, the trial was terminated early due to unpredictable pharmacokinetic variability, which prevented the determination of a maximum tolerated dose (MTD).[2]

### Conclusion

**SAR103168** is a multi-kinase inhibitor with potent activity against the Src family of kinases and other key drivers of oncogenesis. Its ability to inhibit critical signaling pathways, such as Src and STAT5, provides a strong rationale for its therapeutic potential in myeloid leukemias. While clinical development has been challenging, the preclinical data for **SAR103168** underscores the importance of its target kinases in the pathology of these diseases and provides valuable insights for the development of future kinase inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. SAR103168: a tyrosine kinase inhibitor with therapeutic potential in myeloid leukemias -PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. SAR103168 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [SAR103168: A Multi-Kinase Inhibitor Targeting Key Oncogenic Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191841#sar103168-target-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com